3-[(2-fluorobenzyl)sulfanyl]-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a prop-2-en-1-yl group attached to a triazinoindole core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps. One common method involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the presence of a base such as NaOH in a solvent system like H2O-DMSO . This reaction forms the allylthio derivative, which can then be further reacted with 2-fluorobenzyl chloride to introduce the fluorophenylmethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Cyclization: The compound can undergo halocyclization reactions with halogens like bromine or iodine, forming halomethyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Electrophiles such as nitronium ion, sulfonyl chlorides.
Cyclization: Bromine, iodine in solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Halomethyl derivatives.
Scientific Research Applications
3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood but is believed to involve interactions with various molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the sulfanyl group could participate in redox reactions. The triazinoindole core may interact with nucleic acids or proteins, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-allylthio-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but lacks the fluorophenylmethyl group.
Indole derivatives: Various indole derivatives with different substituents have been studied for their biological activities.
Uniqueness
The presence of the fluorophenylmethyl group in 3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may enhance its potential as a therapeutic agent and its reactivity in chemical synthesis.
Properties
Molecular Formula |
C19H15FN4S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C19H15FN4S/c1-2-11-24-16-10-6-4-8-14(16)17-18(24)21-19(23-22-17)25-12-13-7-3-5-9-15(13)20/h2-10H,1,11-12H2 |
InChI Key |
HQDNONLLKLFENC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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